(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate
Overview
Description
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate is a chiral compound that belongs to the class of amino acid derivatives. It is commonly used in organic synthesis and peptide chemistry due to its protective tert-butoxycarbonyl (Boc) group, which prevents unwanted reactions at the amino group during chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid to form the methyl ester.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group directly into various organic compounds, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Substitution Reactions: The amino group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, dichloromethane.
Coupling: N,N’-diisopropylcarbodiimide, hydroxybenzotriazole, dimethylformamide.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Deprotection: (S)-Methyl 3-amino-2-amino propanoate.
Coupling: Peptide derivatives.
Substitution: Substituted amino acid derivatives.
Scientific Research Applications
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Utilized in the development of pharmaceuticals and as a precursor in the synthesis of drug candidates.
Industry: Applied in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, allowing selective chemical transformations to occur at other functional groups. Upon deprotection, the free amine can participate in various biochemical and chemical reactions, targeting specific molecular pathways and enzymes.
Comparison with Similar Compounds
Similar Compounds
- (S)-Methyl 3-amino-2-amino propanoate
- (S)-Methyl 3-amino-2-(benzyloxycarbonyl)amino propanoate
- (S)-Methyl 3-amino-2-(fluorenylmethyloxycarbonyl)amino propanoate
Uniqueness
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate is unique due to its Boc protective group, which offers stability and ease of removal under mild acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are crucial.
Properties
IUPAC Name |
methyl (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGRJOCEIWGCTB-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CN)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471738 | |
Record name | Methyl 3-amino-N-(tert-butoxycarbonyl)-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61040-20-8 | |
Record name | 3-Amino-N-((1,1-dimethylethoxy)carbonyl)-L-alanine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061040208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-amino-N-(tert-butoxycarbonyl)-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-AMINO-N-((1,1-DIMETHYLETHOXY)CARBONYL)-L-ALANINE METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F23WZP7XJR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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